6-hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one
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Overview
Description
6-Hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
The synthesis of 6-hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin.
Alkylation Reaction: The 7-hydroxy-4-methylcoumarin undergoes an alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The resulting product is then subjected to a coupling reaction with 3-(trifluoromethyl)aniline under appropriate conditions to yield the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of green solvents and catalysts to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
6-Hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the compound.
4-Methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate: Used in coupling reactions to synthesize similar compounds.
7-Hydroxy-4-propylcoumarin: Another derivative with different substituents and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H16F3NO3 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
6-hydroxy-7-phenyl-4-[[3-(trifluoromethyl)anilino]methyl]chromen-2-one |
InChI |
InChI=1S/C23H16F3NO3/c24-23(25,26)16-7-4-8-17(10-16)27-13-15-9-22(29)30-21-12-18(20(28)11-19(15)21)14-5-2-1-3-6-14/h1-12,27-28H,13H2 |
InChI Key |
DASIQCNZGQAZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CNC4=CC=CC(=C4)C(F)(F)F)O |
Origin of Product |
United States |
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